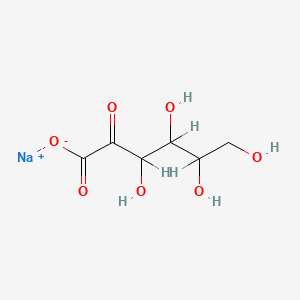
Sodium 2-oxogluconate
Vue d'ensemble
Description
Sodium 2-oxogluconate, also known as sodium 2-ketogluconate, is a chemical compound with the molecular formula C6H9NaO7 . It is also referred to as 2-Ketogluconic acid sodium salt, arabino-2-Hexulosonic acid monosodium salt, and rel-(3R*,4S*,5R*)-3,4,5,6-Tetrahydroxy-2-oxohexanoic acid sodium salt .
Molecular Structure Analysis
The molecular structure of Sodium 2-oxogluconate consists of 6 carbon atoms, 9 hydrogen atoms, 7 oxygen atoms, and 1 sodium atom . The molar mass of the compound is 216.12123 .Applications De Recherche Scientifique
1. Corrosion and Scale Inhibition in Cooling Water Systems
Sodium gluconate (SG) has been studied for its effectiveness in protecting against scale and corrosion in cooling water systems. Research indicates that SG is a highly efficient inhibitor for both corrosion and scale, maintaining its effectiveness even in the presence of corrosion products. It also retains its efficacy in more aggressive mediums, such as environments with high sodium chloride concentrations (Touir et al., 2014).
2. Enhancement of Concrete and Cement Properties
Studies have explored the impact of sodium gluconate on the properties of Portland cement, finding it can improve compressive strength, delay setting, and increase fluidity of cement mortar. Sodium gluconate also influences the hydration reaction of various cement components, affecting the early formation of certain hydrates (Ma et al., 2015).
3. Interaction with Polycarboxylate Superplasticizers in Cement
Research on the interplay between sodium gluconate and polycarboxylate superplasticizers (PCE) in cement paste has revealed that sodium gluconate can affect the dispersion ability of PCE. It can form a combination with PCE through bridging calcium ions, enhancing steric hindrance and contributing positively to dispersion (Tan et al., 2017).
4. Potential in Sodium-Ion Batteries
Sodium gluconate has been implicated in research on sodium-ion batteries. Sodium-ion batteries are gaining attention for large-scale energy storage applications due to the abundance and low cost of sodium sources. The role of sodium gluconate in these applications, however, needs further exploration (Delmas, 2018).
5. Synergistic Effects in Scale Inhibition
A study investigating the synergistic effect of sodium gluconate and 2-phosphonobutane-1,2,4-tricarboxylic acid on inhibiting calcium carbonate scaling formation found that sodium gluconate can significantly improve the inhibition performance. This suggests potential applications in industrial cooling water systems (Ou & Hsieh, 2016).
6. Production from Lignocellulosic Materials
Sodium gluconate production via enzymatic conversion of lignocellulosic materials, such as delignified corn cob residue, has been studied. This approach offers an eco-friendly and efficient method to produce sodium gluconate, highlighting its potential in sustainable chemistry applications (Han et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
sodium;3,4,5,6-tetrahydroxy-2-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCZUBZXJNUXBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16533-48-5 (Parent) | |
| Record name | xylo-2-Hexulosonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36389-86-3 | |
| Record name | xylo-2-Hexulosonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xylo-2-Hexulosonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium xylo-hex-2-ulosonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)



![Tert-butyl 4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate](/img/structure/B3370304.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)

![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)

![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3370364.png)